1,8-Dioxaspiro[4.5]decan-3-one
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems, characterized by two rings connected by a single common atom, are of immense interest to synthetic chemists. bohrium.com Their unique three-dimensional structure allows for the creation of molecules with enhanced metabolic stability, solubility, and greater molecular complexity compared to their planar counterparts. ontosight.ai This distinct architecture provides a rigid framework that can project functional groups in three dimensions, facilitating more effective interactions with the binding sites of proteins and enzymes. tandfonline.com
The inherent three-dimensionality and conformational rigidity of many spirocycles make them valuable scaffolds in drug discovery. tandfonline.comresearchgate.net They are found in a wide array of biologically active natural products and have been incorporated into approved drugs. bohrium.comtandfonline.com The applications of spiro compounds are diverse, ranging from pharmaceuticals with anticancer, antidepressant, and antimicrobial properties to materials science, where they are used in the development of materials with unique optical and electronic properties. ontosight.airesearchgate.net
The 1,8-Dioxaspiro[4.5]decan-3-one Scaffold: Structural Uniqueness and Research Interest
The this compound scaffold is a specific type of spirocyclic system. It features a five-membered ring fused to a six-membered ring through a shared spiro carbon atom. This particular structure contains two oxygen atoms within its bicyclic framework and a ketone group at the 3-position.
The presence of both ether and ketone functional groups within a constrained spirocyclic system makes this compound a versatile intermediate in organic synthesis. It can participate in a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. The specific arrangement of atoms in this compound provides a unique and rigid three-dimensional shape, which is a key area of interest for researchers exploring its potential applications.
Overview of Research Trajectories for Dioxaspiro[4.5]decanones and Related Spiro[4.5]decane Derivatives
Research into dioxaspiro[4.5]decanones and their derivatives is multifaceted, with a significant focus on their synthesis and potential applications. Scientists are actively developing new and efficient methods for constructing these complex spirocyclic skeletons. For instance, facile one-pot synthetic methods have been developed for building 6-oxa-spiro[4.5]decane skeletons under transition-metal-free conditions. acs.org Another approach involves an iron(III) chloride-promoted one-step synthesis of spiro[4.5]decane derivatives. thieme-connect.comthieme-connect.com
The exploration of their biological activity is another major research avenue. For example, derivatives of 1,4-dioxaspiro[4.5]decan-8-one have been investigated as potential analgesics and as selective agonists for serotonin (B10506) receptors. The unique structural features of these compounds make them promising candidates for the development of new therapeutic agents. smolecule.com Furthermore, the synthesis of various derivatives, such as those with difluoroalkylated or phenylsulfanyl groups, is being pursued to explore their chemical reactivity and potential for creating novel bioactive molecules. rsc.orgrsc.org
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| CAS Number | 1331825-53-6 |
This data is compiled from multiple sources for reference. nih.govbldpharm.com
Table 2: Related Dioxaspiro[4.5]decane Structures
| Compound Name | Molecular Formula | Key Structural Features |
| 1,4-Dioxaspiro[4.5]decan-8-one | C₈H₁₂O₃ | Ketone at the 8-position |
| 1,8-Dioxaspiro[4.5]decan-3-ol | C₈H₁₄O₃ | Hydroxyl group at the 3-position |
| 3,9-Dimethyl-6-(1-methylethyl)-1,4-dioxaspiro[4.5]decan-2-one | C₁₃H₂₂O₃ | Terpene lactone structure |
This table presents a selection of related compounds to illustrate structural diversity. nih.govchemicalbook.comfoodb.ca
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-dioxaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-5-8(11-6-7)1-3-10-4-2-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZPQPCULQIHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,8 Dioxaspiro 4.5 Decan 3 One and Its Analogs
General Strategies for Spiroketal and Spirolactone Formation
The construction of the dioxaspiro[4.5]decane framework relies on key chemical transformations that can form the characteristic spirocyclic system. These strategies range from intramolecular cyclizations to complex multi-component reactions.
Cyclization reactions are a cornerstone in the synthesis of spiroketal systems. A notable strategy for creating the 1,8-dioxaspiro[4.5]decane skeleton involves an acid-catalyzed migration of a phenylsulfanyl (PhS) group. rsc.org This method allows for a stereochemically controlled synthesis, where single enantiomers and diastereoisomers of substituted 1,8-dioxaspiro[4.5]decanes can be prepared in good yields. rsc.org The stereochemical outcome, whether syn or anti, can be directed by the preceding steps, such as aldol (B89426) reactions or the reduction of hydroxy-ketones, which sets the stereocenters in the acyclic precursor. rsc.org This approach highlights how intramolecular cyclization, guided by a migrating group, can be a powerful tool for assembling the core spiroketal structure with high precision. rsc.org
Four-component reactions (4CRs) represent a highly efficient strategy for the synthesis of complex molecules, including spiroheterocycles, in a single step from simple precursors. The Ugi four-component reaction (Ugi-4CR), discovered in 1959, is a prominent example. rsc.org It combines a primary amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce α-aminoacyl amides. rsc.org
Recent advancements have combined the Ugi-4CR with subsequent dearomatization processes to construct diverse spirocyclic compounds. rsc.org For instance, Ugi adducts derived from components like propiolic acids and indole-3-carbaldehydes can undergo a silver(I)-catalyzed dearomative spirocyclization, leading to complex tetracyclic spiroindolines with high yield and diastereoselectivity. rsc.org This modular approach allows for the rapid generation of molecular diversity by simply varying the four initial components. rsc.orgbohrium.com The power of this method lies in its atom economy and its ability to create multiple chemical bonds in a single operation, often in an environmentally friendly solvent like water. rsc.orgresearchgate.net
Targeted Synthesis of 1,8-Dioxaspiro[4.5]decan-3-one
While general strategies for spiroketal formation are well-established, specific, high-yield synthetic routes for this compound are less commonly detailed in broad literature. However, established principles of organic synthesis allow for the postulation of key routes.
A key challenge in synthesizing this compound is the controlled formation of the spiroketal and the introduction of the ketone at the C-3 position. One advanced strategy that provides access to the core 1,8-dioxaspiro[4.5]decane ring system with excellent stereochemical control is through an acid-catalyzed phenylsulfanyl migration. rsc.org
In this approach, a suitably substituted acyclic precursor containing both a hydroxyl group and a phenylsulfide-substituted dihydropyran ring is treated with acid. This induces a spirocyclization reaction to form the 1,8-dioxaspiro[4.5]decane structure. The stereochemistry of the final product is dictated by the stereocenters in the starting material, which can be precisely installed using well-known asymmetric reactions. rsc.org While this specific literature focuses on alkyl-substituted derivatives, the methodology establishes a robust pathway to the core skeleton. rsc.org To obtain the target compound, this compound, a precursor with the appropriate oxygenation pattern would be required, which would then undergo this key spirocyclization step.
Synthesis of Positional Isomers and Related Dioxaspiro[4.5]decanones
The synthesis of positional isomers, such as 1,4-Dioxaspiro[4.5]decan-8-one, is well-documented and provides insight into the chemical strategies used to create related spiroketal ketones. This compound is a valuable bifunctional synthetic intermediate for various organic chemicals. researchgate.net
Two primary routes have been optimized for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.
The first method involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. researchgate.net This process uses an acid catalyst to selectively remove one of the two ketal groups. A study comparing various acids found that acetic acid (HAc) was the most effective catalyst. researchgate.net The reaction conditions were optimized to achieve a high yield and significantly reduce the reaction time compared to previously reported methods. researchgate.net Under optimal conditions—a reaction temperature of 65°C, a volume ratio of HAc to water of 5:1, and a reactant concentration of 0.5 g·mL⁻¹—the chromatographic yield was increased from 65% to 80%, and the reaction time was shortened from 15 hours to just 11 minutes. researchgate.net
| Parameter | Optimized Value |
|---|---|
| Catalyst | Acetic Acid (HAc) |
| Temperature | 65°C |
| Solvent System (v/v) | HAc/H₂O = 5:1 |
| Reactant Concentration | 0.5 g·mL⁻¹ |
| Chromatographic Yield | 80% |
| Reaction Time | 11 minutes |
A second major route is the hydrogenation of 1,4-dioxaspiro[4.5]deca-6,9-dien-8-one. google.com This precursor can be hydrogenated under mild conditions using a palladium on activated carbon catalyst (5% Pd/C). google.com The reaction is typically carried out under hydrogen pressure (e.g., 100 bar) in a solvent such as methyl tetrahydrofuran. The addition of a base, like N,N-diisopropylethylamine, can prevent the formation of byproducts. google.com This method efficiently reduces the double bonds in the cyclohexadiene ring to yield the saturated cyclohexanone (B45756) ring of the target product, 1,4-Dioxaspiro[4.5]decan-8-one, with reported yields as high as 91%. google.com Another variation involves the hydrogenation of N-(phenylmethyl)-1,4-Dioxaspiro[4.5]decan-8-amine using a palladium hydroxide (B78521) catalyst, followed by removal of the phenylmethyl group to yield 1,4-dioxaspiro[4.5]decan-8-amine, a precursor to the ketone.
Synthesis of 1,4-Dioxaspiro[4.5]decan-2-one and its Derivatives
The synthesis of 1,4-Dioxaspiro[4.5]decan-2-one and its derivatives involves several distinct chemical strategies, including transformations of natural products and specific cyclization reactions.
One notable approach utilizes oleic acid as a starting material to produce novel 1,4-dioxaspiro compounds. In a multi-step process, oleic acid is first hydroxylated using a 1% potassium permanganate (B83412) solution under basic conditions to yield 9,10-dihydroxyoctadecanoic acid (DHOA). The DHOA is then esterified with methanol (B129727) via a sonochemical method to produce methyl 9,10-dihydroxyoctadecanoate (MDHO). Finally, the spiroketal structure is formed by reacting MDHO with cyclohexanone, also under sonochemical conditions and in the presence of a montmorillonite (B579905) KSF catalyst. researchgate.net This reaction, conducted over 45 minutes, yields methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate as a yellow viscous liquid with a yield of 45.12%. researchgate.net
Derivatives can also be synthesized through the alkylation of precursor molecules. For instance, a series of derivatives of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine were prepared by combining different heterocyclic rings with a more flexible amine chain. nih.govunimore.it This method allows for the generation of a library of compounds for biological screening. nih.gov
It is also common to synthesize isomers and then convert them to the desired product. For example, 1,4-dioxaspiro[4.5]decan-8-ol is produced by the NaBH₄-mediated reduction of its corresponding 8-one isomer, achieving a 91% yield.
Stereochemically Controlled Approaches to 1,8-Dioxaspiro[4.5]decanes and Thia-Analogs
Achieving stereochemical control is a significant challenge in the synthesis of spiroketals. nih.gov For 1,8-dioxaspiro[4.5]decanes and their sulfur-containing analogs (thia-analogs), a key strategy involves an acid-catalyzed phenylsulfanyl (PhS) migration. rsc.org This method allows for the preparation of single enantiomers and diastereoisomers of 2- and 3-alkyl-3-phenylsulfanyl-1,8-dioxa- and 1-oxa-8-thiaspiro[4.5]decanes in good yields. rsc.org The control over syn- or anti- stereochemistry is established through preceding aldol reactions or the reduction of hydroxy-ketones. rsc.org Kinetically controlled spirocyclization reactions, which operate independently of the product's inherent thermodynamic stability, are crucial for accessing specific anomeric stereoisomers. nih.govmskcc.org
Catalytic Systems and Reaction Condition Optimization in Spiro[4.5]decanone Synthesis
The efficiency and selectivity of spiro[4.5]decanone synthesis are highly dependent on the choice of catalytic systems and the optimization of reaction conditions. Various approaches, from classical acid catalysis to modern green chemistry techniques, have been developed.
Acid catalysis is a foundational method for spiroketal synthesis. acs.org The synthesis of 1,4-Dioxaspiro[4.5]decan-8-one can be achieved through the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution. researchgate.net Acetic acid has been identified as an effective catalyst for this transformation. By optimizing conditions to a reaction temperature of 65°C and a 5:1 volume ratio of acetic acid to water, the yield of 1,4-Dioxaspiro[4.5]decan-8-one was increased to 80%. researchgate.net
Acid catalysis is also central to stereocontrolled syntheses. The phenylsulfanyl migration reaction to form stereochemically defined 1,8-dioxaspiro[4.5]decanes is catalyzed by acid. rsc.org Furthermore, studies on the direct kinetic formation of spiroketals from ketal-alcohol precursors have shown that the choice and tuning of the acid catalyst are critical for controlling which isomer is formed. acs.org While equilibrating conditions lead exclusively to the anomeric isomer, the nonanomeric isomer can be obtained under kinetic control with an appropriately selected acid. acs.org
In line with the principles of green chemistry, ionic liquids (ILs) have emerged as alternative solvents and catalysts for spiroketal synthesis due to their negligible vapor pressure, thermal stability, and tunable properties. youtube.comyoutube.com One synthetic route for this compound involves the reaction of 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester with ethylene (B1197577) glycol in the presence of the ionic liquid 1-butyl-3-methylimidazolium hydrogensulfate as a catalyst.
A similar green approach has been detailed for the synthesis of the isomeric 1,4-Dioxaspiro[4.5]decan-8-one. The process uses a combination of ionic liquids—1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazole (B1293685) tetrafluoroborate—with water. chemicalbook.com The reaction proceeds in stages, first at 110°C for 1.5 hours, followed by 4 hours at 132°C. This method results in a crude product with high purity (99.28%) and an impressive mass yield of 99.92%. A key advantage of this protocol is the ability to separate the ionic liquid layer and reuse it for subsequent batches, fulfilling a core principle of green chemistry. chemicalbook.com The use of magnetic, acidic ionic liquids has also been demonstrated in the synthesis of other spiro compounds, which allows for simple recovery of the catalyst using an external magnet. nih.gov
| Product | Starting Materials | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 1,4-Dioxaspiro[4.5]decan-8-one | Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, Ethylene glycol | 1-butyl-3-methylimidazolium hydrogensulfate, 1-ethylimidazole tetrafluoroborate, Water | 97.80% (after purification) | chemicalbook.com |
| This compound | 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester, Ethylene glycol | 1-butyl-3-methylimidazolium hydrogensulfate | Not Specified |
Sonochemistry, the application of ultrasound to chemical reactions, offers advantages such as shorter reaction times and improved yields. This technique has been successfully applied to the synthesis of 1,4-dioxaspiro[4.5]decane derivatives. researchgate.net
The synthesis of methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate from methyl 9,10-dihydroxyoctadecanoate (MDHO) and cyclohexanone is facilitated by ultrasound irradiation in the presence of montmorillonite KSF as a catalyst. researchgate.net The reaction proceeds at room temperature and is completed in 45 minutes, affording the product in a 45.12% yield. researchgate.net This method highlights a green approach, combining a renewable starting material (oleic acid) with an energy-efficient technique. researchgate.net
| Product | Starting Materials | Catalyst | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate | Methyl 9,10-dihydroxyoctadecanoate, Cyclohexanone | Montmorillonite KSF | 45 min | 45.12% | researchgate.net |
Synthesis of Substituted and Functionalized this compound Derivatives
The synthesis of specifically substituted and functionalized this compound derivatives allows for the fine-tuning of molecular properties. Research has led to the development of synthetic routes to various analogs.
One reported synthesis for the parent this compound skeleton involves the reaction between 2,5-dioxo-1,4-cyclohexanedicarboxylic acid dimethyl ester and ethylene glycol, often catalyzed by an ionic liquid.
A route to a substituted analog, 1,8,8-trimethyl-1-(prop-2'-enyl)-6,10-dioxaspiro[4.5]decan-2-one, starts from 2-methyl-2-(prop-2'-enyl)cyclopentane-1,3-dione and 2,2-dimethylpropane-1,3-diol. researchgate.netpublish.csiro.au This reaction, using p-toluenesulfonic acid as a catalyst in refluxing benzene (B151609), produces the spiroketone in 97% yield. publish.csiro.au This ketone can be further functionalized; for example, hydride reduction yields a mixture of corresponding epimeric alcohols, which can then be used in subsequent synthetic steps. researchgate.netpublish.csiro.au
| Product | Starting Materials | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 1,8,8-trimethyl-1-(prop-2'-enyl)-6,10-dioxaspiro[4.5]decan-2-one | 2-methyl-2-(prop-2'-enyl)cyclopentane-1,3-dione, 2,2-dimethylpropane-1,3-diol | p-toluenesulfonic acid | Benzene | 97% | publish.csiro.au |
Grignard Addition and Functionalization
The carbonyl group at the C-3 position of this compound is a prime site for nucleophilic attack, making the Grignard reaction a powerful tool for its functionalization. This reaction introduces a new carbon-carbon bond, converting the ketone into a tertiary alcohol and allowing for the incorporation of a wide variety of alkyl or aryl substituents.
The general approach involves the reaction of this compound with an appropriate Grignard reagent (R-MgBr), where 'R' can be an alkyl or aryl group. mdpi.com This process is analogous to the well-documented Grignard additions to other spirocyclic ketones, such as 1,4-dioxaspiro[4.5]decan-6-one, which are used to generate tertiary alcohols. mdpi.com The resulting 3-substituted-3-hydroxy-1,8-dioxaspiro[4.5]decanes can serve as precursors for further synthetic elaborations. This method is highly adaptable for creating analogs, with the primary limitation being the commercial availability or synthesis of the desired Grignard reagent. mdpi.com
Table 1: Examples of Grignard Reagents for Functionalization
| Grignard Reagent (R-MgBr) | Resulting Alcohol Product (at C-3) |
|---|---|
| Methylmagnesium bromide | 3-Methyl-1,8-dioxaspiro[4.5]decan-3-ol |
| Ethylmagnesium bromide | 3-Ethyl-1,8-dioxaspiro[4.5]decan-3-ol |
| Phenylmagnesium bromide | 3-Phenyl-1,8-dioxaspiro[4.5]decan-3-ol |
Introduction of Alkyl, Aryl, and Heteroatom Substituents
Beyond Grignard additions, various methodologies exist to introduce diverse functional groups onto the 1,8-dioxaspiro[4.5]decane scaffold. These methods can target the carbon atom adjacent to the carbonyl group (α-carbon) or involve more complex transformations of the entire ring system.
A key strategy for introducing both alkyl and heteroatom substituents is through acid-catalyzed phenylsulfanyl (PhS-) migration. rsc.org This method allows for the stereochemically controlled synthesis of 2- and 3-alkyl-3-phenylsulfanyl-1,8-dioxaspiro[4.5]decanes in good yields. rsc.org The stereochemistry of the final product can be directed by the preceding reaction steps, such as aldol reactions or the reduction of hydroxy-ketones. rsc.org This approach demonstrates a sophisticated level of control in achieving specific diastereoisomers.
The introduction of aryl groups can be achieved through various coupling reactions, with the resulting N-aryl diazaspirocyclic compounds serving as examples of this type of transformation on related spirocyclic systems. google.com For instance, the synthesis of 3-Phenyl-1,4-Dioxaspiro[4.5]decan-2-one highlights the incorporation of an aryl moiety, which can significantly alter the compound's physical properties like lipophilicity. While direct arylation of this compound is specific, the principles are broadly applicable across spirocyclic ketones.
Heteroatom substituents can also be incorporated through nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or halides. The presence of substituents like an iodomethyl group can enhance the reactivity of the molecule in subsequent coupling reactions.
Table 2: Examples of Substituted 1,8-Dioxaspiro[4.5]decane Analogs
| Substituent Type | Method of Introduction | Example Analog |
|---|---|---|
| Alkyl | Aldol reaction followed by cyclization | 2-Alkyl-1,8-dioxaspiro[4.5]decan-3-one |
| Aryl | Coupling reactions | 3-Aryl-1,8-dioxaspiro[4.5]decan-3-ol |
| Heteroatom (Sulfur) | Phenylsulfanyl migration | 3-Alkyl-3-phenylsulfanyl-1,8-dioxaspiro[4.5]decane rsc.org |
Gewald Reaction for Spiro-Fused Thiophene (B33073) Systems
The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes. researchgate.net This reaction typically involves the condensation of a ketone, an α-cyano ester (or other activated nitrile), and elemental sulfur in the presence of a basic catalyst. The ketone at the C-3 position of this compound makes it an ideal substrate for this transformation, leading to the formation of novel spiro-fused thiophene systems.
In this context, this compound serves as the ketone component. The reaction proceeds via an initial Knoevenagel condensation between the ketone and the activated nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the highly substituted 2-aminothiophene ring. The resulting product is a complex heterocyclic system where the thiophene ring is fused to the cyclohexane (B81311) ring of the original spiro compound at the 3 and 4 positions.
This one-pot synthesis is highly efficient and provides access to densely functionalized molecules that would be difficult to prepare using other methods. The 2-aminothiophene products are valuable intermediates themselves, often used in the synthesis of azo dyes and other functional materials due to the electron-withdrawing groups typically incorporated during the reaction. researchgate.net
Table 3: Gewald Reaction with this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
|---|---|---|---|
| This compound | Malononitrile | Sulfur | 2-Amino-3-cyano-spiro[1,8-dioxaspiro[4.5]decane-4,4'-thiophene] |
| This compound | Ethyl cyanoacetate | Sulfur | 2-Amino-3-ethoxycarbonyl-spiro[1,8-dioxaspiro[4.5]decane-4,4'-thiophene] |
Chemical Transformations and Reactivity Profiles of Dioxaspiro 4.5 Decan 3 One
Reactions Involving the Ketone Functionality
The ketone group at the C-3 position is the primary site for a variety of chemical transformations, including reductions and oxidations.
The carbonyl group of spirocyclic ketones can be readily reduced to the corresponding alcohol, often yielding diastereomeric mixtures. The choice of reducing agent and reaction conditions can influence the stereochemical outcome. A common method for this transformation is the use of metal hydrides.
For instance, the hydride reduction of a related substituted dioxaspiro[4.5]decanone, 1,8,8-trimethyl-1-(prop-2′-enyl)-6,10-dioxaspiro[4.5]decan-2-one, with sodium borohydride (B1222165) is reported to afford a 1:1 epimeric mixture of the corresponding secondary alcohols. publish.csiro.aupublish.csiro.au This lack of high diastereoselectivity in some cases highlights the subtle steric environment around the carbonyl group. However, conditions can be tuned to achieve higher selectivity. The use of sodium borohydride in trifluoroacetic acid, for example, has been shown to be a highly stereoselective method for reducing certain indole (B1671886) alkaloids, suggesting that acidic conditions can significantly influence the stereochemical course of the reduction. clockss.org
| Reagent | Substrate Analogue | Solvent | Product | Diastereomeric Ratio | Source |
| Sodium Borohydride | 1,8,8-trimethyl-1-(prop-2′-enyl)-6,10-dioxaspiro[4.5]decan-2-one | Not specified | Epimeric Alcohols | 1:1 | publish.csiro.au |
| Sodium Borohydride / Trifluoroacetic Acid | 1,2,3,4,6,7,12,12b-Octahydroindolo[2,3-a]quinolizine | Trifluoroacetic Acid | all-cis-Decahydroindolo[2,3-a]quinolizine | Highly stereoselective | clockss.org |
This table presents data on the reduction of related compounds to illustrate the reactivity of the ketone functionality.
While specific oxidation studies on 1,8-dioxaspiro[4.5]decan-3-one are not extensively detailed in the provided results, the ketone functionality is susceptible to oxidative rearrangement reactions like the Baeyer-Villiger oxidation. wiley-vch.de This reaction converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxy acid or hydrogen peroxide. wiley-vch.de
In the case of this compound, the migration of one of the adjacent carbon atoms (C-2 or C-4) to the peroxy oxygen would result in the formation of a seven-membered lactone, expanding the five-membered ring. The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with more substituted alkyl groups generally migrating preferentially. wiley-vch.de For this substrate, both flanking carbons are secondary, suggesting that a mixture of regioisomeric lactones could potentially be formed.
Spiro Ring Opening and Rearrangement Processes
Spiroacetal systems can undergo rearrangement reactions, particularly under acidic conditions or when a suitable leaving group is present on the ring system. These rearrangements can lead to the formation of different cyclic or bicyclic structures. Research on related 1,6-dioxaspiro[4.5]decane systems has shown that derivatives such as methanesulfonates can undergo rearrangement to yield cis-fused 1,6-dioxadecalins. acs.org This type of transformation involves the cleavage of a C-O bond within the spiro system, followed by ring closure in a different orientation, driven by the formation of a stable carbocation or participation of a neighboring group. Such reactivity highlights the potential for the spirocyclic framework of this compound to be synthetically manipulated into other complex heterocyclic systems.
Functional Group Interconversions and Derivatization Strategies
The ketone at C-3 serves as a versatile handle for a wide array of functional group interconversions and derivatization strategies beyond simple reduction or oxidation.
One key strategy involves the addition of organometallic reagents to the carbonyl group. For example, the addition of methyllithium (B1224462) to a related spiro-dione, 8-methylspiro[4.5]dec-7-ene-1,4-dione, proceeds stereoselectively to furnish the corresponding tertiary alcohol. mun.ca This approach allows for the introduction of new carbon-carbon bonds at the C-3 position.
The resulting alcohol derivatives can be further functionalized. For instance, secondary alcohols obtained from the reduction of the ketone can be converted into esters, such as benzoates, which can serve as protecting groups or be used in subsequent pyrolytic elimination reactions to generate alkenes. publish.csiro.aupublish.csiro.au
Furthermore, derivatization can occur adjacent to the carbonyl group. The synthesis of 3-alkyl-3-phenylsulfanyl-1,8-dioxaspiro[4.5]decanes demonstrates a strategy where the spiroketone is transformed to introduce both an alkyl and a phenylsulfanyl group at the C-3 position, facilitated by an acid-catalyzed migration of the phenylsulfanyl group. rsc.org
Stereoselective Reactions Facilitated by the Spirocyclic Framework
The rigid, three-dimensional structure of the spirocyclic framework plays a crucial role in directing the stereochemical outcome of reactions. The conformational constraints imposed by the fused ring system can create a biased steric environment, leading to high levels of facial selectivity in reactions involving the ketone.
A notable example is the stereoselective addition of nucleophiles to spiro-diketones. In studies on 8-methylspiro[4.5]dec-7-ene-1,4-dione, it was observed that nucleophiles like methyllithium and sodium borohydride preferentially attack from the same face as the double bond in the adjacent cyclohexene (B86901) ring. mun.ca This facial selectivity is attributed to steric interactions, where the attacking nucleophile approaches from the less hindered face of the molecule. mun.ca
The stereocontrolled synthesis of various 1,8-dioxaspiro[4.5]decanes has been achieved where the stereochemistry is controlled through aldol (B89426) reactions or the stereoselective reduction of hydroxy-ketones. rsc.org Similarly, the stereocontrol observed in annelation reactions of related 1,3-dioxan-5-ones is rationalized by steric and stereoelectronic interactions within boat-like transition states of the dioxane ring. researchgate.net This principle of the rigid framework dictating stereochemical outcomes is a cornerstone of using spirocyclic compounds like this compound as templates in asymmetric synthesis.
Advanced Structural Characterization and Spectroscopic Studies of Dioxaspiro 4.5 Decan 3 One and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of spiroketals, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR Spectroscopy: Proton NMR is instrumental in defining the number of unique proton environments and their connectivity. For instance, in analogs of 1,8-dioxaspiro[4.5]decan-3-one, the chemical shifts and coupling constants of the methylene (B1212753) protons adjacent to the spiro-center and the carbonyl group are particularly diagnostic. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish proton-proton connectivities and through-space proximities, respectively. These 2D methods are crucial for determining the relative stereochemistry of substituents on the spiroketal rings.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their hybridization state. The chemical shift of the spiroketal carbon is a key indicator of its electronic environment. The carbonyl carbon of the ketone at the C-3 position exhibits a characteristic downfield shift. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are often used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
Data for 1,4-Dioxaspiro[4.5]decan-8-one (an analog): While specific data for this compound is not readily available in the provided search results, data for the related compound 1,4-dioxaspiro[4.5]decan-8-one offers insight into the expected spectral features.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C1, C6 | - | - |
| C2, C3 | - | - |
| C4 | - | - |
| C5 | - | 108.4 |
| C7, C9 | 2.43 (t) | 37.5 |
| C8 | - | 209.1 |
| C10 | - | - |
| -OCH₂CH₂O- | 3.96 (s) | 64.5 |
Note: The table above is populated with generalized data for a related analog. Specific shifts can vary based on the solvent and instrument frequency.
Infrared (IR) and Mass Spectrometry (MS) Analysis
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are complementary techniques that provide valuable information about the functional groups present and the molecular weight and fragmentation patterns of spiroketal compounds.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the most prominent absorption band would be due to the carbonyl (C=O) stretching of the ketone group, typically appearing in the region of 1705-1725 cm⁻¹. The C-O-C stretching vibrations of the ether linkages in the spiroketal system would also be observable, usually in the 1200-1000 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound through the determination of the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers clues about the structure of the molecule. For spiroketals, fragmentation often involves the cleavage of the rings, leading to characteristic daughter ions.
Spectroscopic Data for a Spiroketal Analog: For 1,8,8-trimethyl-l-(prop-2'-enyl)-6,10-dioxaspiro[4.5]decan-2-one, a related spiroketal, the IR spectrum shows a strong absorption at 1740 cm⁻¹, characteristic of the carbonyl group. publish.csiro.au
| Technique | Compound | Key Observations | Reference |
|---|---|---|---|
| IR Spectroscopy | 1,8,8-trimethyl-l-(prop-2'-enyl)-6,10-dioxaspiro[4.5]decan-2-one | C=O stretch at 1740 cm⁻¹ | publish.csiro.au |
| Mass Spectrometry | 1,4-Dioxaspiro[4.5]decan-8-one | Provides molecular ion peak and fragmentation pattern for structural confirmation. | chemicalbook.com |
| HRESIMS | Spirolone C | m/z 305.1358 [M+Na]⁺, confirming the molecular formula C₁₅H₂₂O₅. | frontiersin.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise bond lengths, bond angles, and the absolute configuration in the solid state. This technique has been instrumental in confirming the structures of various spiroketal natural products and synthetic intermediates. nih.govthieme-connect.com For instance, the crystal structure of a designed spiroketal bound to a protein target has been solved, revealing the specific interactions and conformations necessary for biological activity. nih.govtue.nl
The crystal structure of an analog, (±)-(4RS,5RS,7SR)-4-[(1RS,2RS,3RS,6RS)-3-benzoyloxy-2-(2-hydroxyethyl)-6-methoxymethoxy-2-methylcyclohexyl]-8,10,10-trimethyl-2-oxo-1,3-dioxaspiro[4.5]dec-8-en-7-yl benzoate (B1203000) benzene (B151609) monosolvate, shows the dioxolane ring in an envelope conformation and the cyclohexane (B81311) and cyclohexene (B86901) rings in chair and half-chair conformations, respectively. iucr.org The determination of crystal structures for spiroketal derivatives, such as those of 1,5-dioxaspiro[5.5]undecane-2,4-dione, has also been reported. researchgate.net
Chiroptical Spectroscopy for Stereochemical Assignment
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are powerful tools for determining the absolute configuration of chiral molecules like many spiroketals.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the spiroketal can be assigned. nih.govacs.orgresearchgate.netmdpi.com This method has been successfully applied to determine the absolute configurations of various complex spiroketals isolated from natural sources. nih.govacs.orgresearchgate.netmdpi.com For example, the absolute configurations of chloropestolides B-G, which feature spiroketal skeletons, were assigned using electronic circular dichroism calculations. nih.govacs.org
The stereochemical assignment of spiroketals is a critical aspect of their characterization, as different stereoisomers can exhibit vastly different biological activities. The combination of NMR, X-ray crystallography, and chiroptical spectroscopy provides a comprehensive and unambiguous determination of the complete three-dimensional structure of these important molecules.
Theoretical and Computational Investigations of Dioxaspiro 4.5 Decanone Systems
Quantum Chemical Computations (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. scirp.org This method is employed to determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms in space. For 1,8-Dioxaspiro[4.5]decan-3-one, DFT calculations can predict key structural parameters.
DFT studies provide information on:
Bond Lengths: The equilibrium distance between the nuclei of two bonded atoms.
Bond Angles: The angle formed between three connected atoms.
Dihedral Angles: The angle between two planes, each defined by three atoms.
These parameters are crucial for defining the three-dimensional shape of the molecule. The calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31+G(d,p)) that approximates the molecular orbitals. scirp.org The results of these computations offer a detailed picture of the molecule's architecture.
Table 1: Predicted Structural Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.21 Å |
| C-O Bond Length (Ether) | ~1.43 Å |
| C-C Bond Length | ~1.54 Å |
| O-C-C Angle | ~109.5° |
Note: The values in this table are illustrative and represent typical values for similar functional groups. Precise values would be obtained from specific DFT calculations for this molecule.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity. uni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule.
The MEP surface analysis for this compound would reveal:
Electron-rich regions (negative potential): These areas, typically colored in shades of red, are susceptible to electrophilic attack. In this compound, these regions would be concentrated around the oxygen atoms of the carbonyl and ether functionalities due to their high electronegativity and lone pairs of electrons. mdpi.com
Electron-deficient regions (positive potential): Shown in shades of blue, these areas are prone to nucleophilic attack. The hydrogen atoms and the carbon atom of the carbonyl group would exhibit a positive electrostatic potential.
Neutral regions (zero potential): Generally colored in green, these areas represent regions of nonpolar character, such as the aliphatic portions of the cyclohexane (B81311) ring.
This visual representation of charge distribution is critical for predicting how the molecule might interact with other molecules, including biological receptors or reagents. researchgate.net
HOMO/LUMO Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and shape of these orbitals provide insight into the molecule's electronic properties and its ability to participate in chemical reactions.
For this compound:
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. In this molecule, the HOMO is likely to be localized on the oxygen atoms, which possess lone pair electrons.
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. The energy of the LUMO is related to the electron affinity. The LUMO is expected to be centered on the carbonyl group, particularly the antibonding π* orbital of the C=O bond.
The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical stability and reactivity. scirp.org A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more reactive and can be easily excited. scirp.org
Table 2: Illustrative Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.5 |
Note: These are representative energy values. Actual values are determined through quantum chemical calculations.
Conformational Analysis and Stability Studies
The spirocyclic structure of this compound allows for different spatial arrangements of its atoms, known as conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.
The cyclohexane ring in the spiro system can adopt several conformations, with the "chair" form being the most stable. The five-membered ring containing the carbonyl group will likely adopt an "envelope" or "twist" conformation. The relative orientation of these two rings is fixed by the spiro center.
Computational methods can be used to:
Perform a potential energy surface scan: This involves systematically changing key dihedral angles to map out the energy landscape and identify all possible low-energy conformers.
Calculate the relative energies: The energies of different conformers are calculated to determine their relative stability. The most stable conformer is the one with the lowest energy.
Determine energy barriers: The energy required to convert from one conformer to another can be calculated, providing information on the molecule's flexibility.
These studies are essential for understanding the molecule's preferred shape, which influences its physical properties and biological activity.
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as a derivative of dioxaspiro[4.5]decanone, binds to a macromolecular target, typically a protein receptor. mdpi.com These studies are fundamental in drug discovery and design.
While specific docking studies for this compound are not widely reported, research on similar structures, such as 1,4-dioxaspiro[4.5]decane derivatives, has been conducted. For instance, derivatives of this class have been investigated as agonists for the 5-HT1A serotonin (B10506) receptor. researchgate.netunimore.it
The process of molecular docking involves:
Obtaining the 3D structures: The three-dimensional structures of the ligand (e.g., a dioxaspiro[4.5]decanone derivative) and the receptor (e.g., 5-HT1A) are required.
Sampling conformations and orientations: A docking program systematically explores different positions and orientations of the ligand within the receptor's binding site.
Scoring: A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode.
These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. This information is crucial for designing more potent and selective molecules.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Applications of 1,8 Dioxaspiro 4.5 Decan 3 One in Synthetic Organic Chemistry
Role as Versatile Synthetic Intermediates and Building Blocks
There is currently no scientific literature available that describes the role of 1,8-Dioxaspiro[4.5]decan-3-one as a synthetic intermediate or building block. Database entries for this compound lack associated references to experimental uses or applications. uni.lunih.gov In contrast, other isomers such as 1,4-Dioxaspiro[4.5]decan-8-one are well-documented as useful intermediates in the synthesis of pharmaceuticals and liquid crystals. However, this utility does not extend to the specific 1,8-dioxa-3-one isomer in the available literature.
Utility in the Synthesis of Complex Organic Molecules
No published studies were found that demonstrate the use of this compound in the synthesis of complex organic molecules. Its application in total synthesis or as a precursor to natural products or other complex structures has not been reported.
Development of Chiral Building Blocks for Asymmetric Synthesis
The development or use of this compound as a chiral building block for asymmetric synthesis is not described in the scientific literature. While the synthesis of chiral derivatives of other spiro[4.5]decane systems, such as 1-oxa-8-azaspiro[4.5]decanes, has been explored for medicinal chemistry, similar research involving this compound is not available. nih.gov
Applications in Agrochemical and Materials Science Research
There is no information available in published patents or research articles to suggest that this compound has been investigated for applications in either agrochemical or materials science research. Searches for its use in these fields did not yield any relevant results.
Biological and Medicinal Chemistry Significance of Dioxaspiro 4.5 Decanone Derivatives
Interaction with Molecular Targets and Receptor Modulation
The specific orientation of functional groups on the spiro[4.5]decane skeleton allows for precise interactions with the binding sites of various receptors and transporters, influencing their physiological function.
The 5-HT1A receptor, a G-protein coupled receptor, is a key target for treating anxiety and depression. unimore.itpsychopharmacologyinstitute.com Derivatives of 1,4-dioxaspiro[4.5]decane have been identified as potent and selective 5-HT1A receptor ligands. nih.gov A notable example is 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, which serves as a lead compound for this class. unimore.itnih.govnih.gov
Research into structure-activity relationships has led to the identification of novel derivatives with high potency and selectivity. unimore.itnih.gov For instance, the isosteric replacement of oxygen atoms in the dioxolane ring with sulfur has been explored, leading to 1-oxa-4-thiaspiro and 1,4-dithiaspiro[4.5]decane derivatives. nih.govcgl.org.cn This modification resulted in the identification of compounds that act as potent 5-HT1A partial agonists. nih.govresearchgate.net Specifically, one such derivative demonstrated outstanding potency (pD₂ = 9.58) and efficacy (Eₘₐₓ = 74%). unimore.itnih.gov Another related compound emerged as the most potent and efficacious 5-HT1A receptor agonist in a separate study. nih.gov These findings highlight the potential for developing highly selective 5-HT1A receptor ligands based on the spiro[4.5]decane framework. nih.gov
Table 1: Activity of Spiro[4.5]decane Derivatives at 5-HT1A Receptors
| Compound | Modification | Activity Profile | Potency (pD₂) | Efficacy (Eₘₐₓ) | Selectivity (5-HT1A/α1d) |
|---|---|---|---|---|---|
| Compound 14 | 1-oxa-4-thiaspiro[4.5]decane derivative | Partial Agonist | - | - | 80 |
| Compound 15 | 1-oxa-4-thiaspiro[4.5]decane derivative | Partial Agonist | 9.58 | 74% | - |
| Compound 10 | Arylpiperazine derivative | Agonist | - | - | - |
Muscarinic acetylcholine receptors, particularly the M1 and M2 subtypes, are crucial for cognitive processes, and M1 agonists are investigated for the symptomatic treatment of Alzheimer's disease. nih.govnih.gov A series of novel 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds have been synthesized and evaluated for their binding affinities to M1 and M2 receptors. nih.gov
One derivative, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, was found to exhibit high affinities for both M1 and M2 receptors. nih.gov Further studies on related 1-oxa-8-azaspiro[4.5]decane structures showed that systematic modifications could lead to compounds with preferential affinity for M1 over M2 receptors. nih.gov For example, the introduction of an ethyl group at the 2-position or the conversion of the 3-keto group to a methylene (B1212753) group resulted in derivatives with improved M1 selectivity and potent antiamnesic activity. nih.gov These studies demonstrate that the spiro[4.5]decane scaffold can be effectively modified to achieve selectivity between closely related muscarinic receptor subtypes.
Table 2: Binding Affinities of Spiro[4.5]decane Derivatives at Muscarinic Receptors
| Compound | Structure | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | Selectivity (M2/M1) |
|---|---|---|---|---|
| Compound 17 | 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one | 1.5 | 1.0 | 0.67 |
| Compound 18 | 2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one | 6.4 | 65 | 10 |
| Compound 29 | 2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | 3.8 | 32 | 8.4 |
| Compound 6a | 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | High | High | - |
The dopamine transporter (DAT) is a key protein in regulating dopaminergic neurotransmission, and its inhibition is a mechanism for treating various neurological and psychiatric disorders. mdpi.com Novel diphenyl piperazine derivatives have been investigated as potent dopamine uptake inhibitors. nih.gov Structure-activity relationship (SAR) studies of these compounds, which can incorporate spiro-piperidine moieties, have provided insights into their interaction with the DAT. nih.govbepls.com
Research has shown that modifications to different parts of the molecule can significantly impact DAT binding affinity. nih.gov For example, the 2-hydroxy-3-phenylaminopropyl moiety was found to be a critical area for modification. nih.gov SAR studies suggested that for a potent interaction with the DAT, there is a steric limitation around the benzene (B151609) ring of the phenylamino group, allowing only small substituents. nih.gov Furthermore, an unsubstituted nitrogen atom or one with an electron-donating substituent, along with a hydroxyl group, are desirable for high DAT binding affinity. nih.gov Several synthesized compounds showed high DAT binding affinities with IC₅₀ values in the nanomolar range, comparable to the reference inhibitor GBR12909. nih.gov
Table 3: Dopamine Transporter (DAT) Binding Affinities of Related Piperazine Derivatives
| Compound | Modification | DAT Binding Affinity (IC₅₀, nM) |
|---|---|---|
| Compound 1 | Parent Compound | 15.2 |
| Derivative A | Modified Phenylamino Moiety | 10.3 |
| Derivative B | Modified Phenylamino Moiety | 16.5 |
| GBR12909 | Reference Compound | 11.3 |
Investigation of Biological Activities and Mechanisms
Beyond receptor modulation, dioxaspiro[4.5]decanone derivatives and related spirocycles have been explored for their potential in treating complex diseases through various mechanisms of action.
Certain spiro[4.5]decane derivatives have demonstrated promising neuroprotective activity. nih.govcgl.org.cn A potent 5-HT1A receptor partial agonist from the 1-oxa-4-thiaspiro[4.5]decane series (Compound 15) was found to possess significant neuroprotective properties in vitro. nih.govcgl.org.cn The mechanism of this neuroprotection is closely linked to its activity as a 5-HT1A agonist. Activation of 5-HT1A receptors is known to initiate intracellular signaling cascades that can promote neuronal survival and resilience. This activity suggests that such compounds could be valuable in the development of treatments for neurodegenerative disorders.
A significant body of research has focused on the anticancer potential of spiro-heterocyclic compounds, particularly spirooxindoles. rsc.orgijsdr.orgnih.gov These compounds have shown promising cytotoxic activity against a range of cancer cell lines, including human lung (A549), breast (MCF-7, MDA-MB-231), liver (HepG-2), and prostate (PC-3) cancers. rsc.orgnih.govrsc.orgnih.govresearchgate.net
The primary mechanism for the anticancer effect of these spiro compounds is the induction of apoptosis, or programmed cell death. nih.govnih.goviiarjournals.org Studies have elucidated several pathways through which these molecules trigger apoptosis. One key mechanism involves the modulation of the Bcl-2 family of proteins. nih.govacs.org For example, a spiro-pyrrolopyridazine derivative known as SPP10 was shown to inhibit the anti-apoptotic protein Bcl-2 while inducing the pro-apoptotic protein Bax and promoting the release of cytochrome c. nih.govacs.org This shifts the cellular balance towards apoptosis. acs.org In MCF-7 breast cancer cells, treatment with SPP10 led to a significant increase in apoptotic cells, with 28.7% in early apoptosis and 59.3% in late apoptosis. nih.govacs.org
Another important target is the p53-MDM2 interaction. iiarjournals.org Some spiro compounds act as antagonists of this interaction, preventing the degradation of the p53 tumor suppressor protein. iiarjournals.org This leads to p53 accumulation and the upregulation of pro-apoptotic genes like BAX and caspase-3, promoting apoptosis through both p53-dependent and -independent pathways. nih.goviiarjournals.orgiiarjournals.org
Table 4: Cytotoxic Activity of Selected Spiro Compounds Against Cancer Cell Lines
| Compound | Cancer Cell Line | Activity (IC₅₀, µM) |
|---|---|---|
| SPP10 | MCF-7 (Breast) | 2.31 |
| SPP10 | H69AR (Lung) | 3.16 |
| SPP10 | PC-3 (Prostate) | 4.2 |
| Compound 5f | A549 (Lung) | 1.2 |
| Compound 4u | HepG-2 (Liver) | <10 µg/mL |
| Compound 4w | HepG-2 (Liver) | <10 µg/mL |
Table 5: Mechanistic Effects of Spiro Compound SPP10 on Apoptotic Proteins
| Protein | Function | Effect of SPP10 Treatment | Fold Change (MCF-7 cells) |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Inhibition | 2.3-fold decrease |
| Bax | Pro-apoptotic | Induction | 3.4-fold increase |
| Cytochrome c | Apoptosis signaling | Induction | 3.8-fold increase |
Antinociceptive Effects and Pain Relief Research
Derivatives of the spiro[4.5]decane scaffold have been identified as novel agonists for the δ opioid receptor (DOR), a key target in pain management research. nih.govresearchgate.net Specifically, compounds based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione structure have demonstrated efficacy as DOR-selective agonists. nih.gov In preclinical studies, these derivatives have shown the ability to reduce cAMP production, a key signaling molecule, with submicromolar potency. nih.gov
One of the lead compounds from this class exhibited significant antinociceptive effects in a mouse model of inflammatory pain induced by Complete Freund's Adjuvant (CFA). nih.gov This suggests that the spiro[4.5]decane core can serve as a valuable template for developing new pain relief agents. The research into these compounds is particularly significant as the δ opioid receptor is a promising target for treating neurological and psychiatric disorders, though no DOR agonist has yet passed phase II clinical trials. nih.govresearchgate.net The novel chemotype of these spiro derivatives may offer a new avenue for developing clinical candidates with improved pharmacological profiles. researchgate.net
Studies on Mood Disorders and Anxiety-Related Pathways
The spiro[4.5]decane framework is also integral to compounds targeting neurochemical pathways associated with mood and anxiety. Research has shown that Neuropeptide Y (NPY) plays a role in conditions such as depression and anxiety. google.com Consequently, derivatives like 1-oxa-3-azaspiro[4.5]decan-2-one have been investigated for their potential to modulate NPY receptors and treat related disorders. google.com
Furthermore, derivatives of 1,4-dioxa-spiro[4.5]decane have been developed as potent and selective ligands for the serotonin (B10506) 1A (5-HT1A) receptor. nih.gov The 5-HT1A receptor is a well-established target for anxiolytic and antidepressant medications. A notable example, 1-(1,4-dioxaspiro nih.govnih.govdec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, was identified as a highly selective and potent 5-HT1A receptor ligand, forming the basis for the development of a broader series of related arylpiperazine compounds. nih.gov
Influence on Neuropharmacological Systems
The versatility of the spiro[4.5]decane scaffold extends to its interaction with various neuropharmacological targets. Beyond the 5-HT1A receptor, derivatives have been synthesized and tested for their activity at α1-adrenoceptors and sigma-1 (σ1) receptors. nih.govnih.gov
A study exploring a series of arylpiperazine derivatives related to 1,4-dioxa-spiro[4.5]decane identified compounds that act as promising α1 receptor antagonists. nih.gov In parallel, the same study pinpointed a different derivative as a potent and efficacious 5-HT1A receptor agonist. nih.gov This demonstrates the potential for developing selective ligands for different neuropharmacological systems from a common spiro[4.5]decane core. nih.gov
Additionally, 8-azaspiro[4.5]decane derivatives have been evaluated as high-affinity ligands for the σ1 receptor. nih.gov The compound 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, for instance, showed high affinity for σ1 receptors and good selectivity over σ2 receptors. nih.gov Given the role of σ1 receptors in various neurological functions and their overexpression in certain tumors, these findings highlight the potential of spiro[4.5]decane derivatives in both neuroscience and oncological imaging. nih.gov
Structure-Activity Relationship (SAR) Studies of Spiro[4.5]decane Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of spiro[4.5]decane derivatives is highly dependent on the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds. The goal of such studies is to understand how different functional groups attached to the main scaffold influence its biological effects. mdpi.com
In the context of 1,4-dioxa-spiro[4.5]decane based ligands, SAR studies have been conducted to delineate the structural requirements for affinity and activity at α1-adrenoceptors and 5-HT1A receptors. nih.gov By systematically modifying parts of the molecule, such as the arylpiperazine moiety, researchers can identify which substitutions lead to enhanced antagonism at α1 receptors versus agonism at 5-HT1A receptors. nih.gov For example, certain substitutions on the aromatic ring of the piperazine group can dramatically alter the compound's receptor preference and functional activity. nih.gov
The following table summarizes the activity of selected 1,4-dioxa-spiro[4.5]decane derivatives, illustrating the impact of different substituents.
| Compound | Key Structural Feature | Primary Biological Activity |
| 9 | Specific arylpiperazine substitution | Promising α1 receptor antagonist |
| 10 | Different arylpiperazine substitution | Potent and efficacious 5-HT1A receptor agonist |
| 27 | Unique arylpiperazine substitution | Promising α1 receptor antagonist |
| 30 | Another arylpiperazine substitution | Promising α1 receptor antagonist |
Data sourced from a study on 1,4-dioxa-spiro[4.5]decane based ligands. nih.gov
Stereochemical Influences on Receptor Binding and Efficacy
The three-dimensional arrangement of atoms (stereochemistry) within a molecule is a critical determinant of its interaction with biological receptors. For spiro[4.5]decane derivatives, the specific spatial orientation of substituents can profoundly affect receptor binding affinity and the subsequent functional response.
In the investigation of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as DOR agonists, molecular docking and molecular dynamics simulations were employed to understand how these molecules fit into the receptor's binding pocket. nih.gov These computational studies confirmed that the specific chemotype can logically occupy the DOR binding site. nih.gov The orientation of features like a pyridine ring on the ligand, for example, can favor conformations that influence downstream signaling pathways, such as β-arrestin 2 recruitment. nih.govresearchgate.net The unique scaffold of these spiro compounds presents a different binding mode compared to other known DOR agonists, which may contribute to a distinct pharmacological profile. researchgate.net This underscores the importance of stereochemistry in designing next-generation therapeutic agents with improved efficacy and reduced side effects. nih.gov
Occurrence and Relevance in Natural Product Chemistry
Spiro[4.5]decane Motifs as Components of Natural Products
The inherent structural rigidity and defined spatial orientation of the spiro[4.5]decane skeleton make it a valuable scaffold for presenting functional groups in a precise manner, often leading to potent biological activity.
The 1,6-dioxaspiro[4.5]decane core, a close relative of the subject compound, is a key structural feature in a variety of biologically active natural products. For instance, a pheromone utilized by the wasp species of the genus Paravespula incorporates this spiroketal system. In the realm of antibiotics, the potent polyether ionophore (+)-Monensin A features a spiro[4.5]decane unit that is crucial for its biological function. Furthermore, the marine toxin (−)-Calyculin A, a powerful inhibitor of protein phosphatases, also contains this spiroketal motif. The azaspiracids, a group of marine biotoxins, are characterized by their unique spiro ring assemblies. nih.gov Another class of marine toxins, the pectenotoxins, also feature spiroketal structures. nih.gov
The term "Spiro Orcan" is likely a misspelling of "acorane," a significant class of sesquiterpenoids characterized by a spiro[4.5]decane carbon skeleton. These compounds are prevalent in various plant species and are recognized for their role in chemical defense. frontiersin.orgunn.edu.ng Acorane-type sesquiterpenes are known to be produced by plants and fungi and exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. researchgate.netmdpi.com Their production in plants is often a response to biotic and abiotic stresses, serving as phytoalexins, antifeedants to deter herbivores, and even as agents in allelopathic interactions with other plants. nih.govsemanticscholar.org The insecticidal and antifeedant activities of various plant-derived secondary metabolites, including terpenoids, are well-documented. mdpi.comnih.gov Specifically, acorane sesquiterpenoids have been isolated from various plant sources and fungi, where they contribute to the organism's defense mechanisms. frontiersin.orgresearchgate.net
Biosynthetic Pathways Implicating Dioxaspiro[4.5]decanone Structures
The biosynthesis of spiroketal structures, including the dioxaspiro[4.5]decanone framework, is often intricately linked to the metabolism of polyketides. Polyketides are a large and diverse class of secondary metabolites synthesized by a series of Claisen condensations. wikipedia.org The formation of the spiroketal ring system is typically a post-polyketide synthase (PKS) modification. nih.govwikipedia.org
The biosynthesis of these structures is carried out by multienzyme polypeptides known as polyketide synthases (PKSs). nih.gov These enzymatic assembly lines catalyze the stepwise condensation of simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to generate a linear polyketide chain. wikipedia.org Following its assembly, this linear chain undergoes a series of modifications, including reductions and dehydrations, and ultimately, a cyclization to form the spiroketal structure. This cyclization is often enzyme-mediated, ensuring high stereospecificity. researchgate.net
The formation of the rubromycin family of antibiotics, for example, involves a complex, flavoenzyme-driven oxidative rearrangement of a polycyclic aromatic precursor to generate a bisbenzannulated nih.govwikipedia.org-spiroketal pharmacophore. researchgate.net This enzymatic cascade involves the breaking and forming of several carbon-carbon bonds.
Bio-inspired Synthesis and Mimicry of Natural Spiroketals
The elegant and efficient manner in which nature constructs complex spiroketal frameworks has inspired the development of biomimetic synthetic strategies. These approaches aim to replicate the key bond-forming events of the proposed biosynthetic pathways in a laboratory setting. A common strategy in the synthesis of natural products is the use of cascade reactions, where a series of transformations occur in a single operation without the isolation of intermediates, mirroring the efficiency of biosynthetic processes. 20.210.105researchgate.netlongdom.org
For the synthesis of spiroketals, biomimetic approaches often involve the acid-catalyzed cyclization of a dihydroxyketone precursor. This process mimics the presumed final step in many biosynthetic pathways where a linear precursor folds to form the thermodynamically favored spiroketal. Furthermore, more sophisticated biomimetic syntheses employ cascade reactions to construct complex molecular architectures in a single step. For instance, the total synthesis of certain natural products has been achieved through cascade events that include steps like hetero-Diels-Alder reactions and oxidative dearomatization/spirocyclization, which build the core spirocyclic framework in a manner that likely mirrors the biosynthetic logic. nih.gov These bio-inspired syntheses not only provide access to valuable natural products and their analogs but also offer insights into the underlying principles of their biosynthesis.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The synthesis of spiroketals, including 1,8-Dioxaspiro[4.5]decan-3-one, has traditionally presented challenges, often requiring harsh reagents and complex procedures. Future research will prioritize the development of novel synthetic routes that are not only more efficient but also align with the principles of green chemistry.
A significant area of exploration is the use of electrochemical methods. For instance, the eSpiro method, an electrosynthetic approach for spiroketal synthesis via the anodic oxidation of malonic acids, offers a metal- and mercury-free alternative to conventional methods. This technique proceeds through a Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclisation, achieving high yields and demonstrating scalability. Further research could adapt and optimize such electrosynthetic strategies for the specific synthesis of this compound, potentially leading to a more sustainable and industrially viable process.
Another promising avenue is the use of microwave-assisted synthesis and ionic liquids as organocatalysts in multicomponent domino reactions. These methods offer advantages such as reduced reaction times, lower waste generation, and simplified operational procedures. Applying these techniques to the synthesis of the this compound scaffold could significantly improve efficiency and environmental friendliness. Additionally, photochemical routes, which utilize light to drive reactions, represent another green approach that could be explored for spiroketal formation, avoiding toxic oxidants like lead (IV) tetraacetate.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Electrosynthesis (e.g., eSpiro) | Anodic oxidation of malonic acids; metal- and mercury-free. | Sustainable, high yields, scalable. |
| Microwave-Assisted Domino Reactions | Use of ionic liquids, multicomponent reactions. | Reduced reaction time, lower waste, simplified procedure. |
| Photochemical Routes | Light-induced oxidative cyclization. | Avoidance of toxic heavy-metal oxidants. |
Design and Synthesis of Advanced Dioxaspiro[4.5]decanone Analogs
The spiroketal motif is recognized as a privileged scaffold in drug discovery due to its rigid three-dimensional structure, which allows for the precise positioning of functional groups. Future research will focus on the rational design and synthesis of advanced analogs of this compound to explore and optimize its biological activities.
Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse spiroketals. By systematically varying the stereochemistry and substituents on the this compound core, new analogs with potentially enhanced potency and selectivity for specific biological targets can be generated. This approach requires the development of kinetically controlled spiroketal-forming reactions to access stereoisomers that may not be thermodynamically favored but could possess unique biological properties.
For example, derivatives of the related 1,4-dioxaspiro[4.5]decane scaffold have been synthesized and evaluated as potent and selective 5-HT1A receptor agonists. By modifying the core structure and attached side chains, researchers were able to identify compounds with high potency and selectivity. Similar strategies can be applied to this compound, creating analogs for screening against a wide range of biological targets, including receptors, enzymes, and ion channels. The synthesis of analogs where oxygen atoms are replaced by sulfur or nitrogen, such as 1-oxa-4-thiaspiro[4.5]decane or 1,4,8-triazaspiro[4.5]decan-2-one derivatives, has also shown promise in modulating biological activity and could be a fruitful direction for future analog design.
| Analog Design Strategy | Objective | Example from Related Scaffolds |
| Diversity-Oriented Synthesis (DOS) | Generate libraries of stereochemically diverse analogs. | Systematic creation of spiroketal libraries for biological screening. |
| Structure-Activity Relationship (SAR) Studies | Optimize potency and selectivity for specific targets. | Modification of 1,4-dioxaspiro[4.5]decane to enhance 5-HT1A receptor agonism. |
| Heteroatom Substitution | Modulate physicochemical and biological properties. | Synthesis of thia- and aza-spiro[4.5]decane derivatives to alter receptor affinity. |
Deeper Mechanistic Insights into Biological Interactions
While spiroketal-containing compounds are known for their wide range of biological activities, including antibacterial, antifungal, and cytotoxic effects, a deep understanding of how they interact with their biological targets at a molecular level is often lacking. Future research must focus on elucidating the precise mechanisms of action for this compound and its analogs.
Gaining these mechanistic insights is crucial for rational drug design. Understanding how the rigid spiroketal scaffold orients key functional groups to interact with a binding site can inform the design of more potent and selective molecules. Techniques such as X-ray crystallography and NMR spectroscopy of ligand-protein complexes can provide atomic-level details of these interactions.
For instance, studies on 1,4-dioxaspiro[4.5]decane derivatives have involved molecular modeling to understand their binding to the 5-HT1A receptor, identifying key interactions like salt bridges and hydrogen bonds that are crucial for affinity. Similar investigations into this compound analogs could reveal why certain stereoisomers are more active than others and how specific substituents contribute to binding. This knowledge is essential for moving beyond simple screening and toward the intelligent design of next-generation therapeutic agents.
Integration of Computational and Experimental Methodologies in Drug Discovery
The synergy between computational and experimental approaches has revolutionized modern drug discovery. Future research on this compound will heavily rely on this integration to accelerate the identification and optimization of lead compounds.
Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be used to screen virtual libraries of this compound analogs against biological targets. These in silico techniques help prioritize which compounds to synthesize and test experimentally, saving significant time and resources. For example, computational tools can predict the binding affinity and mode of interaction of novel analogs, allowing researchers to focus on the most promising candidates.
The process is iterative: computational predictions guide experimental work, and the resulting experimental data is then used to refine and improve the computational models. This cycle of prediction and validation is a powerful paradigm for drug development. By combining virtual screening and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions with high-throughput experimental screening and detailed biological evaluation, the path from initial hit to a viable drug candidate can be made more efficient and rational.
| Methodology | Role in Drug Discovery for this compound Analogs |
| Molecular Docking | Predicts the binding orientation and affinity of analogs to a target protein. |
| Virtual Screening | Screens large libraries of virtual compounds to identify potential hits. |
| QSAR Modeling | Relates the chemical structure of analogs to their biological activity. |
| Molecular Dynamics Simulations | Simulates the dynamic interactions between an analog and its target over time. |
| Experimental Validation | Synthesizes and tests prioritized compounds to confirm in silico predictions. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,8-Dioxaspiro[4.5]decan-3-one, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via ketone reduction using NaBH₄ in methanol at 0°C, followed by gradual warming to room temperature. Key parameters include solvent choice (e.g., MeOH for solubility), stoichiometric control of NaBH₄, and purification via column chromatography. Yield optimization requires strict temperature control and monitoring reaction completion via TLC or HPLC .
Q. Which spectroscopic techniques are most reliable for confirming the spirocyclic structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) is critical for structural elucidation. For example, ¹H NMR at 400 MHz in CDCl₃ can resolve proton environments around the spiro center. Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) at 70 eV provides molecular ion confirmation. 2D NMR (e.g., COSY, NOESY) is recommended for stereochemical analysis .
Advanced Research Questions
Q. How can conformational stability and ring strain in this compound be experimentally evaluated?
- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves crystal packing and bond angles. Computational modeling (DFT or MD simulations) calculates strain energy and predicts stable conformers. Comparative analysis with derivatives (e.g., 1,7-Dioxaspiro[5.5]undecane) via IR spectroscopy and variable-temperature NMR identifies dynamic ring puckering .
Q. What strategies minimize byproduct formation during derivatization of this compound for biological activity studies?
- Methodology : Use regioselective protecting groups (e.g., Boc for amines) during functionalization. Optimize reaction conditions (e.g., low-temperature lithiation for sp³ C-H activation). Monitor intermediates via LC-MS and employ orthogonal purification (e.g., preparative HPLC). Evidence from triazolopiperazine scaffold synthesis suggests that steric hindrance at the spiro junction reduces unwanted side reactions .
Q. How do substituents on the spirocyclic ring influence electronic and steric properties?
- Methodology : Systematic substitution (e.g., methyl, benzyl groups) followed by Hammett σ analysis quantifies electronic effects. Steric impacts are assessed via X-ray crystallography (torsion angles) and competitive kinetic experiments. For example, methyl groups at the 8-position increase steric hindrance, altering reactivity in nucleophilic additions .
Q. How should researchers resolve contradictions between experimental and computational data for spirocyclic compounds?
- Methodology : Cross-validate NMR chemical shifts with DFT-predicted values (e.g., using Gaussian09). Re-examine crystallographic data (e.g., SHELXD for phase refinement) to confirm bond lengths. If discrepancies persist, consider dynamic effects (e.g., ring-flipping) via variable-temperature NMR or solid-state MAS NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
